molecular formula C18H21N3O2 B282001 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine

2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine

Cat. No. B282001
M. Wt: 311.4 g/mol
InChI Key: XRRJWBZNFFRWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been extensively studied in recent years due to its unique properties and potential therapeutic benefits.

Mechanism of Action

2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling and the survival of malignant B cells. By inhibiting BTK activity, 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine disrupts the signaling pathways that promote cancer cell survival and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine exhibits potent anti-tumor activity in preclinical models, with minimal toxicity to normal cells. 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine has also been shown to inhibit the activation of key signaling pathways that are involved in cancer cell proliferation and survival, including the PI3K/AKT and NF-κB pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, the optimal dosing and treatment schedule for 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine have not yet been established, and further studies are needed to determine the most effective dosing regimen.

Future Directions

There are several future directions for the development of 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine as a potential cancer therapy. One area of focus is the development of more potent and selective BTK inhibitors that can overcome the limitations of 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine, as well as its potential use in combination with other cancer therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine in humans, and to determine its potential as a new cancer therapy.

Synthesis Methods

The synthesis of 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine involves a multi-step process that begins with the reaction of 4-methoxyphenylhydrazine with 4-chlorobenzoyl chloride to form 4-(4-methoxyphenyl)-1-phenylhydrazinylidene)benzene-1,3-dione. This intermediate is then reacted with piperazine to form the final product, 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine.

Scientific Research Applications

2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Several studies have shown that 2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine exhibits potent anti-tumor activity by inhibiting the activity of key signaling pathways that are involved in cancer cell proliferation and survival.

properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

(2-aminophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H21N3O2/c1-23-15-8-6-14(7-9-15)20-10-12-21(13-11-20)18(22)16-4-2-3-5-17(16)19/h2-9H,10-13,19H2,1H3

InChI Key

XRRJWBZNFFRWBK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3N

Origin of Product

United States

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